N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2,2-diphenoxyacetohydrazide
Description
N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a diphenoxyacetohydrazide moiety, making it a subject of interest for chemists and researchers.
Properties
Molecular Formula |
C28H23BrN2O4 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[(E)-[3-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2,2-diphenoxyacetamide |
InChI |
InChI=1S/C28H23BrN2O4/c29-23-11-7-10-22(17-23)20-33-26-16-8-9-21(18-26)19-30-31-27(32)28(34-24-12-3-1-4-13-24)35-25-14-5-2-6-15-25/h1-19,28H,20H2,(H,31,32)/b30-19+ |
InChI Key |
MMHFFOLUCHEVNK-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)Br)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)Br)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Condensation Reaction: The final step involves the condensation of the bromophenyl and methoxyphenyl intermediates with diphenoxyacetohydrazide under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2,2-DIPHENOXYACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
